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molecular formula C13H18N2O5 B1591312 5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate CAS No. 259809-74-0

5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate

Cat. No. B1591312
M. Wt: 282.29 g/mol
InChI Key: KGJYESYHOXEPJS-UHFFFAOYSA-N
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Patent
US07192968B2

Procedure details

Sodium cyanide (220 mg) and manganese dioxide (780 mg) were added to a solution of 5-(tert-butoxycarbonyl)-2-formyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine (225 mg) in methanol (9.0 ml) at room temperature. After stirring for 30 minutes, the reaction mixture was filtered through Celite with ethyl acetate. The filtrate was washed with water (50 ml) and saturated saline (50 ml) and dried over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:2→1:1) to obtain the title compound (120 mg) as a colorless amorphous substance.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
5-(tert-butoxycarbonyl)-2-formyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
780 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].[C:4]([O:8][C:9]([N:11]1[CH2:16][CH2:15][C:14]2[N:17]=[C:18]([CH:20]=[O:21])[O:19][C:13]=2[CH2:12]1)=[O:10])([CH3:7])([CH3:6])[CH3:5].[CH3:22][OH:23]>[O-2].[O-2].[Mn+4]>[C:4]([O:8][C:9]([N:11]1[CH2:16][CH2:15][C:14]2[N:17]=[C:18]([C:20]([O:23][CH3:22])=[O:21])[O:19][C:13]=2[CH2:12]1)=[O:10])([CH3:7])([CH3:5])[CH3:6] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
5-(tert-butoxycarbonyl)-2-formyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Quantity
225 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N=C(O2)C=O
Name
Quantity
9 mL
Type
reactant
Smiles
CO
Name
Quantity
780 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite with ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed with water (50 ml) and saturated saline (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:2→1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N=C(O2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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